![molecular formula C17H24ClN5O B1192769 Gardiquimod Hydrochloride](/img/no-structure.png)
Gardiquimod Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gardiquimod hydrochloride is a TLR7 agonist which induces the activation of NF-B in HEK293 cells expressing human or mouse TLR7.
Applications De Recherche Scientifique
Anti-HIV-1 Activity
Gardiquimod has shown significant promise in inhibiting HIV-1 infection in human macrophages and activated T cells by functioning as both an immune system modifier and a reverse transcriptase inhibitor. It significantly reduced HIV-1 infection when added prior to or within 2 days after infection with various strains of HIV-1. This inhibition is partly due to the induction of interferon-alpha (IFN-α) transcription and sustained IFN-α protein secretion, highlighting its potential as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 (Buitendijk, Eszterhas, & Howell, 2013).
Inhibition of Cancer Cell Proliferation
Studies have demonstrated that gardiquimod can significantly inhibit the proliferation of K562 cells, a chronic myelogenous leukemia cell line, and enhance the sensitivity of these cells to the killing activity of human γδT cells. This effect is associated with increased expression of TLR7 and significant changes in cell cycle, suggesting gardiquimod's potential role in cancer therapy (Zhou et al., 2012). Additionally, it has been found to enhance tumor cell lysis by human γδT cells, further indicating its potential as an anti-tumor agent (Fuxing, 2011).
Immunomodulatory Effects
Gardiquimod has been investigated for its capacity to induce pro-inflammatory cytokine production in thymocytes, particularly focusing on IL-17-producing CD4(+) cells. Although it was found to trigger IFN-γ and IL-6 production, it did not induce IL-17 production, suggesting its complex role in modifying immune responses, which could have therapeutic implications (Weber et al., 2013).
Enhancing Vaccine Efficacy
Research into combining gardiquimod with other treatment regimens has shown promising results in cancer therapy. For example, combining it with a vasculature disrupting agent (VDA) significantly inhibited tumor growth and improved survival rates in a mice melanoma model. This suggests its potential to enhance the efficacy of cancer vaccines by activating immune cells and disrupting tumor vasculature (Seth et al., 2016).
Adjuvant in Vaccine Development
Gardiquimod has also been evaluated as an adjuvant in vaccines against visceral leishmaniasis, showing the ability to enhance the efficacy of heat-killed Leishmania donovani antigens. This was evidenced by lower parasite burden, higher immune responses, and increased levels of Th1 cytokines in vaccinated mice, highlighting its potential as a promising adjuvant in vaccine development (Goyal, Keshav, & Kaur, 2021).
Propriétés
Nom du produit |
Gardiquimod Hydrochloride |
---|---|
Formule moléculaire |
C17H24ClN5O |
Poids moléculaire |
349.86 |
Nom IUPAC |
1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride |
InChI |
InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H |
Clé InChI |
YHVYOGAFUOQBOL-UHFFFAOYSA-N |
SMILES |
CC(O)(C)CN1C(CNCC)=NC2=C1C3=CC=CC=C3N=C2N.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Gardiquimod hydrochloride; Gardiquimod HCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.